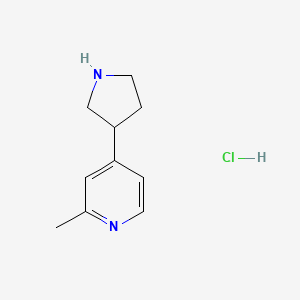
2-Methyl-4-(pyrrolidin-3-yl)pyridine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(pyrrolidin-3-yl)pyridine Hydrochloride is a chemical compound that features a pyridine ring substituted with a methyl group at the 2-position and a pyrrolidine ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the α-methylation of substituted pyridines using a continuous flow setup with Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol . This method is advantageous due to its high selectivity, shorter reaction times, and reduced waste.
Industrial Production Methods
Industrial production of 2-Methyl-4-(pyrrolidin-3-yl)pyridine Hydrochloride may involve large-scale continuous flow synthesis, which offers benefits such as increased safety, avoidance of work-up procedures, and higher yields . The use of heterogeneous catalysis and green chemistry principles is also emphasized to ensure environmentally friendly production processes.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(pyrrolidin-3-yl)pyridine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-4-(pyrrolidin-3-yl)pyridine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methyl-4-(pyrrolidin-3-yl)pyridine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and stereochemistry . The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyrrolidinyl)pyridine: A tobacco alkaloid and major metabolite of nicotine, known for its analgesic activity.
2-Methylpyridine: Used in various industrial applications, including the production of agrochemicals and fine chemicals.
Uniqueness
2-Methyl-4-(pyrrolidin-3-yl)pyridine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and pyrrolidine groups enhances its versatility and potential for diverse applications in research and industry .
Biological Activity
2-Methyl-4-(pyrrolidin-3-yl)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H13ClN2, with a molecular weight of approximately 184.66 g/mol. The compound features a pyridine ring substituted with a methyl group and a pyrrolidine moiety, which contributes to its diverse chemical properties and biological functions.
Research indicates that this compound interacts with various molecular targets, potentially acting as an agonist or antagonist at certain receptors. This interaction influences cellular signaling pathways and physiological responses, making it relevant for pharmacological applications. The compound's neuroactive properties suggest possible implications in treating neurological disorders.
Antimicrobial Properties
A study evaluating the antibacterial activity of pyrrolidine derivatives found that compounds similar to this compound exhibited significant antimicrobial effects against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Klebsiella pneumoniae | Variable |
| Candida albicans | Variable |
Neuroactive Effects
Compounds containing both pyridine and pyrrolidine structures have been shown to possess neuroactive properties, potentially influencing neurotransmitter systems. This suggests that this compound may have applications in treating neurological conditions.
Case Studies
- Antibacterial Activity : A comprehensive study on pyrrolidine derivatives revealed that specific modifications to the structure significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the piperidine ring was correlated with increased bioactivity .
- Neuropharmacological Studies : Investigations into the neuropharmacological effects of similar compounds have shown potential in modulating synaptic transmission and influencing behavioral outcomes in animal models, indicating a pathway for therapeutic development .
Properties
Molecular Formula |
C10H15ClN2 |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
2-methyl-4-pyrrolidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-8-6-9(3-5-12-8)10-2-4-11-7-10;/h3,5-6,10-11H,2,4,7H2,1H3;1H |
InChI Key |
KQRYAMNQRHLBCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2CCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















